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Gal-1-4-glcnac-1-3-fuc - 160243-25-4

Gal-1-4-glcnac-1-3-fuc

Catalog Number: EVT-1181704
CAS Number: 160243-25-4
Molecular Formula: C25H46N2O15
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galactose-1,4-N-acetylglucosamine-1,3-fucose is a complex carbohydrate compound that plays a significant role in various biological processes. It is primarily found in glycoproteins and glycolipids, contributing to cell-cell recognition, signaling, and immune responses. This compound is categorized as a fucosylated oligosaccharide, which is essential for the structural diversity of glycans in biological systems.

Source

This compound can be derived from various natural sources, including mammalian tissues where it participates in glycosylation processes. It can also be synthesized enzymatically using specific glycosyltransferases that facilitate the addition of fucose and other sugar residues to form the desired structure.

Classification

Galactose-1,4-N-acetylglucosamine-1,3-fucose belongs to the class of fucosylated oligosaccharides. It is characterized by its unique linkage patterns between galactose, N-acetylglucosamine, and fucose residues. Understanding its classification helps in studying its biochemical functions and interactions in cellular environments.

Synthesis Analysis

Methods

The synthesis of Galactose-1,4-N-acetylglucosamine-1,3-fucose can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing specific glycosyltransferases such as α(1,3)-fucosyltransferases allows for regioselective addition of fucose to oligosaccharides. For instance, the use of a glycosynthase mutant has been reported to specifically synthesize Lewis a/x trisaccharides from Galβ1–3/4GlcNAc acceptors .
  2. Chemical Synthesis: This involves traditional organic synthesis techniques where protected sugar derivatives are sequentially coupled to form the desired oligosaccharide structure.
  3. High-Performance Liquid Chromatography (HPLC): This technique is often employed to analyze the products of enzymatic reactions to ensure the correct formation of Galactose-1,4-N-acetylglucosamine-1,3-fucose .

Technical Details

Enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to enhance enzyme activity. For example, reaction mixtures containing MOPS buffer at pH 7.0 have been used effectively for these syntheses .

Molecular Structure Analysis

Structure

Galactose-1,4-N-acetylglucosamine-1,3-fucose has a complex molecular structure characterized by the following linkages:

  • Galactose (Gal) linked via a β(1→4) bond to N-acetylglucosamine (GlcNAc).
  • Fucose (Fuc) linked via an α(1→3) bond to GlcNAc.

This structural arrangement is crucial for its biological functions and interactions.

Data

The molecular formula and weight can be derived from its constituent sugars:

  • Molecular Formula: C₁₂H₁₅N₁O₈
  • Molecular Weight: Approximately 285 g/mol (exact values may vary based on specific configurations).
Chemical Reactions Analysis

Reactions

Galactose-1,4-N-acetylglucosamine-1,3-fucose participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a substrate for further glycosylation by other enzymes.
  2. Hydrolysis: Enzymes such as α-l-fucosidases can hydrolyze the fucosidic bond under specific conditions .

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and enzyme concentration. For instance, studies have shown that optimal conditions for hydrolysis reactions can vary significantly depending on the enzyme used .

Mechanism of Action

Process

The mechanism of action for Galactose-1,4-N-acetylglucosamine-1,3-fucose involves its role in cell signaling and recognition processes:

  • Cell Adhesion: The presence of this compound on cell surfaces aids in mediating interactions between cells.
  • Immune Response Modulation: It influences the binding affinity of lectins and other proteins involved in immune responses.

Data

Research indicates that variations in fucosylation patterns can significantly affect cellular behavior and immune system interactions .

Physical and Chemical Properties Analysis

Physical Properties

Galactose-1,4-N-acetylglucosamine-1,3-fucose is generally soluble in water due to its polar hydroxyl groups but may exhibit variable solubility depending on its degree of polymerization and structural modifications.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity with specific enzymes that recognize fucosylated structures.

Relevant analyses often involve chromatographic techniques to determine purity and structural integrity .

Applications

Scientific Uses

Galactose-1,4-N-acetylglucosamine-1,3-fucose has several applications in scientific research:

  • Glycomics Studies: It serves as a model compound for studying glycan structures and functions.
  • Therapeutic Development: Understanding its role in cell signaling can lead to novel therapeutic approaches targeting cancer or autoimmune diseases.
  • Vaccine Development: Its structural motifs are studied for potential use in vaccine formulations due to their immunogenic properties.
Structural Characterization of Gal-1-4-GlcNAc-1-3-Fuc

Molecular Architecture and Glycosidic Linkage Specificity

Monosaccharide Sequence and Anomeric Configurations

The trisaccharide unit Galactoseβ1-4N-Acetylglucosamineβ1-3Fucose (Galβ1-4GlcNAcβ1-3Fuc) features a conserved sequence with strict anomeric configurations. The galactose residue is β(1→4)-linked to N-acetylglucosamine (GlcNAc), which in turn connects to fucose via a β(1→3) glycosidic bond. This configuration creates a non-reducing terminal galactose and a reducing-end fucose, distinguishing it from other fucosylated motifs like Lewis epitopes where fucose attaches α(1→3) to GlcNAc. Structural analyses of human cervical mucin oligosaccharides reveal this core sequence serves as a scaffold for larger glycans, with enzymatic digestion studies confirming the absolute requirement for β-linkages in both bonds for proper molecular recognition [1] [8].

Table 1: Glycosidic Linkage Characteristics of Galβ1-4GlcNAcβ1-3Fuc

Glycosidic BondAnomeric ConfigurationLinkage PositionKey Analytical Methods
Gal-GlcNAcβ(1→4)Gal C1 → GlcNAc O4Methylation analysis, glycosidase digestion
GlcNAc-Fucβ(1→3)GlcNAc C1 → Fuc O3Sequential glycosidase digestion, NMR
Fucose attachmentReducing endN/AReduction studies, mass spectrometry

Stereochemical Analysis of β(1-4) and β(1-3) Linkages

The β(1→4) linkage between galactose and GlcNAc imposes distinct torsional constraints (Φ/ψ angles ≈ -15°/+5°) that rigidify the disaccharide core, as observed through molecular dynamics simulations [5]. In contrast, the β(1→3) linkage to fucose permits greater rotational freedom (Φ/ψ angles ≈ -60° to +30°), enabling adaptive folding during molecular interactions. This stereochemical divergence is critical: the Galβ1-4GlcNAc unit maintains an extended conformation, while the fucose residue exhibits variable orientations relative to this axis. Periodate oxidation studies confirm the equatorial hydroxyl groups of both galactose and GlcNAc are solvent-exposed, whereas the β(1→3) linkage partially shields fucose's C2-OH [3] [5]. This spatial arrangement creates a unique topological groove absent in α-linked analogs.

Comparative Structural Homology with Lewis X and Sialyl Lewis X Epitopes

Despite sharing the Galβ1-4GlcNAc backbone, Galβ1-4GlcNAcβ1-3Fuc differs fundamentally from Lewis X (Lex: Galβ1-4[Fucα1-3]GlcNAc) and sialyl Lewis X (sLex: Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc). The α(1→3)-fucosylation in Lex/sLex creates a compact topological cluster where fucose stacks over the galactose ring [5] [6]. In contrast, the β(1→3)-linkage in Galβ1-4GlcNAcβ1-3Fuc positions fucose linearly, eliminating this stacking. Crucially, Lex biosynthesis requires α(1→3)-fucosyltransferases (e.g., Fuc-TIII, Fuc-TIV) encoded on chromosome 11 and 19, enzymes incapable of forming the β(1→3) linkage [6] [9].

Table 2: Structural and Biosynthetic Comparison with Lewis Epitopes

CharacteristicGalβ1-4GlcNAcβ1-3FucLewis X (Lex)Sialyl Lewis X (sLex)
Fucose Linkageβ(1→3) to GlcNAcα(1→3) to GlcNAcα(1→3) to GlcNAc
Anomeric ConfigurationReducing-end fucoseTerminal fucoseTerminal fucose
3D StructureLinear extensionStacked (fucose-galactose)Stacked with sialic acid capping
Key Biosynthetic EnzymeNot determinedα3-Fucosyltransferase (FUT3-7)α2,3-Sialyltransferase + FUT
Biological RoleMucin core structureCell adhesion epitopeLeukocyte trafficking epitope

Human cervical mucin studies demonstrate Galβ1-4GlcNAcβ1-3Fuc acts as a structural precursor for more complex epitopes. The tetrasaccharide core Galβ1-4GlcNAcβ1-6(Galβ1-3)GalNAcol undergoes fucosylation at either the galactose (α1→2) or GlcNAc (α1→3/4) to generate Lewis-like structures, but the β-linked fucose variant remains distinct [1] [8]. Schistosome glycosphingolipid analyses further confirm this distinction: while they express Lex (Galβ1-4[Fucα1-3]GlcNAc), no natural β(1→3)-fucosylated analogs have been identified [2].

Computational Modeling of 3D Conformational Dynamics

Molecular dynamics simulations exceeding 25 microseconds reveal Galβ1-4GlcNAcβ1-3Fuc samples multiple conformational states inaccessible to α-fucosylated analogs. The β(1→3) linkage enables three dominant rotameric states: gg (60% occupancy, Φ/ψ = -60°/+5°), gt (30%, Φ/ψ = -180°/+10°), and tg (10%, Φ/ψ = -70°/+130°), with transitions occurring on the microsecond timescale [5]. This contrasts sharply with Lex's α(1→3) linkage, which exhibits 95% occupancy in a single stacked conformation due to hydrophobic stabilization between fucose and galactose rings.

The Galβ1-4GlcNAc backbone displays exceptional rigidity (RMSD < 0.5 Å), persisting even during fucose reorientation. This stability arises from intramolecular hydrogen bonding between Gal O6H⋯GlcNAc O5 (2.8 Å) and GlcNAc N2H⋯Gal O5 (3.0 Å). Remarkably, solvent exposure analysis predicts >90% hydration of the β(1→3) linkage versus <40% for Lex's α-linkage, suggesting differential water-mediated recognition mechanisms. All predicted conformers were sampled within the initial 10 microseconds, confirming simulation adequacy for capturing equilibrium dynamics [5].

Ring puckering analysis further differentiates this trisaccharide: while galactose and GlcNAc maintain 4C1 chairs, the β-linked fucose samples 1C4 (20%), B0,5 (25%), and 0S2 (55%) conformations. This dynamic flexibility may enable induced-fit binding absent in conformationally locked Lex epitopes, suggesting distinct biological roles despite compositional similarities.

Properties

CAS Number

160243-25-4

Product Name

Gal-1-4-glcnac-1-3-fuc

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C25H46N2O15

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1

InChI Key

VRXKBBPRDGIBPB-BEMBIUEJSA-N

SMILES

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O

Synonyms

5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside
Gal-1-4-GlcNAc-1-3-Fuc

Canonical SMILES

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O

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